Ethyl cyclohexylideneacetate
Overview
Description
Ethyl cyclohexylideneacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 2-cyclohexylideneacetate is a chemical compound used as a pharmaceutical intermediate
Mode of Action
It’s known that it’s used as an intermediate in pharmaceutical synthesis
Biochemical Pathways
As an intermediate in pharmaceutical synthesis
Pharmacokinetics
Its solubility in dichloromethane and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
As a pharmaceutical intermediate
Action Environment
The action of ethyl 2-cyclohexylideneacetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity, as it should be stored in a cool, dry, and well-ventilated place . The efficacy of its action as a pharmaceutical intermediate may also be influenced by the conditions of the chemical reactions in which it’s involved.
Biological Activity
Ethyl cyclohexylideneacetate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.23 g/mol
- CAS Number : 1552-92-7
- IUPAC Name : Ethyl 2-cyclohexylideneacetate
The compound is characterized by its ester functionality, which allows it to undergo hydrolysis and other chemical reactions that can influence its biological activity.
This compound acts primarily as a pharmaceutical intermediate. Its biological activity is attributed to its ability to interact with enzymes and receptors in biological systems. The hydrolysis of the ester bond can release active components that may exert pharmacological effects, influencing various biochemical pathways.
Key Mechanisms:
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, yielding cyclohexanone derivatives that may exhibit biological activity.
- Nucleophilic Substitution : The acetyloxy group can participate in nucleophilic substitution reactions, leading to the formation of biologically relevant compounds.
Biological Activity
Research indicates that this compound has potential applications in medicinal chemistry and organic synthesis:
- Pharmaceutical Applications :
- Toxicological Studies :
1. Neuroactive Compound Synthesis
A study highlighted the use of this compound as a precursor in synthesizing compounds like gabapentin, which is used for treating epilepsy and neuropathic pain. The synthesis involves multiple steps where this compound serves as a key starting material .
2. Hydrolysis and Biological Evaluation
In an experimental setup, the hydrolysis products of this compound were evaluated for their interaction with specific receptors involved in neurotransmission. Results showed promising activity in modulating receptor functions, suggesting potential therapeutic applications.
Research Findings
Properties
IUPAC Name |
ethyl 2-cyclohexylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDXHYYYNGYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165856 | |
Record name | Ethyl cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-92-7 | |
Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CYCLOHEXYLIDENEACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl cyclohexylideneacetate a valuable starting material in organic synthesis?
A: this compound is a versatile building block due to its reactive α,β-unsaturated ester functionality. This structure allows it to participate in various chemical reactions, including Michael additions and nucleophilic attacks, leading to the formation of more complex molecules. [, ] For instance, it reacts with amines via Michael addition to create valuable precursors for diamines like 2-(1-aminocycloalkan-1-yl)ethylamines. []
Q2: Are there alternative reagents to boron trifluoride etherate in reactions involving this compound? What are the advantages?
A: Yes, sodium benzylmercaptide has been successfully used as an alternative catalyst. [, ] This substitution offers a significant advantage: a four-fold increase in the overall yield of β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid from this compound and benzyl mercaptan. [, ] This improvement underscores the impact of catalyst choice on reaction efficiency.
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